molecular formula C10H12Cl2N2O2 B1439882 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1219948-51-2

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1439882
CAS No.: 1219948-51-2
M. Wt: 263.12 g/mol
InChI Key: FEAICCGHTUEXGO-UHFFFAOYSA-N
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Description

“3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride” is a chemical compound with diverse applications in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the desired compounds by reaction with thionyl chloride .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been synthesized using various strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by factors such as the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride, are extensively used in drug discovery due to their saturated scaffold, which allows for efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage. This versatility leads to novel biologically active compounds with target selectivity, covering a wide range of therapeutic areas (Li Petri et al., 2021).

Hybrid Catalysts and Synthesis

The synthesis of complex molecules often utilizes hybrid catalysts, with pyridinecarboxylate compounds playing a critical role. For example, pyranopyrimidine scaffolds, related to pyrrolidine derivatives, are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The use of diverse catalysts, including organocatalysts and metal catalysts, highlights the compound's importance in developing lead molecules (Parmar et al., 2023).

Medicinal Importance and Chemosensing Applications

Pyridine derivatives, closely related to this compound, play a significant role in medicinal chemistry. They exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer properties. Moreover, these compounds are utilized in chemosensing applications, highlighting their versatility and potential in analytical chemistry (Abu-Taweel et al., 2022).

Mechanism of Action

The mechanism of action for pyrrolidine derivatives often involves their binding mode to enantioselective proteins . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride” and its derivatives may have potential applications in drug discovery and other areas of scientific research .

Properties

IUPAC Name

pyrrolidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2.ClH/c11-7-1-4-13-9(5-7)10(14)15-8-2-3-12-6-8;/h1,4-5,8,12H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAICCGHTUEXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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